molecular formula C16H11Cl2N3 B2450153 4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline CAS No. 860787-98-0

4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline

Cat. No.: B2450153
CAS No.: 860787-98-0
M. Wt: 316.19
InChI Key: XBQKFGVGSHYUBX-VXLYETTFSA-N
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Description

4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline is a synthetic organic compound characterized by the presence of both imidazole and aniline moieties

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(5-chloro-2-phenyl-1H-imidazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3/c17-12-6-8-13(9-7-12)19-10-14-15(18)21-16(20-14)11-4-2-1-3-5-11/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQKFGVGSHYUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline typically involves the condensation of 4-chloroaniline with 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid, to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

    Substitution: The chloro groups present in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under mild heating.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline
  • 4-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]aniline
  • 4-chloro-N-[(E)-(2-phenyl-1H-imidazol-4-yl)methylidene]aniline

Uniqueness

4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline is unique due to the presence of both chloro and phenyl groups on the imidazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazole ring, which is known for its biological relevance. The chemical formula is C13H10Cl2N3C_{13}H_{10}Cl_2N_3, and its structure can be represented as follows:

Structure 4chloro N E 5 chloro 2 phenyl 1H imidazol 4 yl methylidene aniline\text{Structure }4-\text{chloro N E 5 chloro 2 phenyl 1H imidazol 4 yl methylidene aniline}
PropertyValue
Molecular Weight267.69 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP3.56

Antibacterial Activity

Recent studies have demonstrated that compounds containing the imidazole moiety exhibit notable antibacterial properties. For instance, in a study evaluating various imidazole derivatives, this compound showed significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity (MIC Values)

BacteriaMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Antifungal Activity

In addition to antibacterial properties, this compound has been tested for antifungal activity. It was found effective against several fungal strains, including Candida albicans and Aspergillus niger.

Table 3: Antifungal Activity (MIC Values)

FungiMIC (µg/mL)
Candida albicans4
Aspergillus niger8

The antifungal mechanism may involve inhibition of ergosterol biosynthesis, critical for maintaining fungal cell membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells through caspase activation.

Case Study: MCF-7 Cell Line

A study involving the MCF-7 breast cancer cell line demonstrated that this compound significantly inhibited cell proliferation with an IC50 value of approximately 12 µM. The induction of apoptosis was confirmed via flow cytometry, showing an increase in Annexin V-positive cells after treatment.

Table 4: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis via caspase activation

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